Absence of 9-Methyl Substituent Reduces Steric Bulk Compared to CAS 1164563-21-6
The target compound lacks the 9-methyl group present on the pyridine ring of the closest commercially cataloged analog (E)-9-methyl-2-(methylamino)-3-((methylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1164563-21-6) . While no head-to-head biological data are currently available, the topological polar surface area (TPSA) of the target compound is calculated to be approximately 50.2 Ų (ChemAxon prediction), whereas the 9-methyl analog has a TPSA of ~50.2 Ų as well, but with a higher molecular weight (230.26 vs. 216.24 g/mol) and an additional rotatable bond equivalent. In fragment-based drug design, such differences influence ligand efficiency indices and binding site complementarity.
| Evidence Dimension | Molecular Weight and Steric Profile |
|---|---|
| Target Compound Data | MW = 216.24 g/mol; 9-H (unsubstituted pyridine) |
| Comparator Or Baseline | CAS 1164563-21-6: MW = 230.26 g/mol; 9-CH₃ |
| Quantified Difference | ΔMW = -14.02 g/mol (6.1% smaller); absence of methyl group reduces steric demand at position 9 |
| Conditions | In silico comparison (ChemAxon JChem). |
Why This Matters
For medicinal chemistry campaigns optimizing ligand efficiency (LE) or fragment growing, the lower molecular weight and smaller steric footprint of CAS 1321983-16-7 provide greater synthetic flexibility and potentially improved binding-site compatibility relative to the 9-methyl analog.
